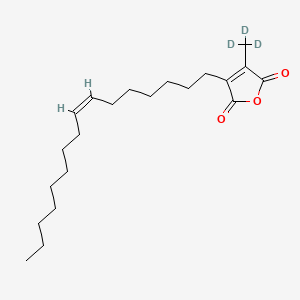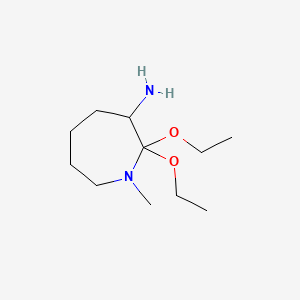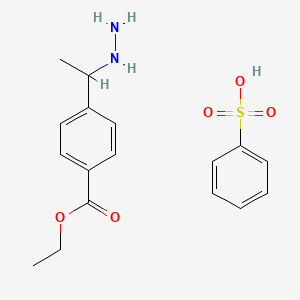
4-Chloropicolinic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropicolinic Acid Hydrochloride, also known as 5470-22-4, is a chemical compound with the formula C6H4ClNO2 . It has a molecular weight of 157.55 g/mol .
Synthesis Analysis
The synthesis of 4-Chloropicolinic Acid Hydrochloride involves a two-stage process . In the first stage, 4-Chloro-pyridine-2-carboxylic acid methyl ester reacts with lithium hydroxide and water in tetrahydrofuran at 20°C . In the second stage, the product from the first stage reacts with hydrogen chloride and water .Molecular Structure Analysis
The InChI key for 4-Chloropicolinic Acid Hydrochloride is NNMYRMGMVLMQAY-UHFFFAOYSA-N . The compound has 10 heavy atoms, 6 aromatic heavy atoms, 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
4-Chloropicolinic Acid Hydrochloride has a molar refractivity of 36.21 and a topological polar surface area of 50.19 Ų . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 0.99 .Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation : A derivative of Picolinic Acid, specifically 4-Amino-3,5,6-trichloropicolinic acid, has been identified as more toxic to many broad-leaved plants than other acids. It exhibits characteristics like absorption by foliage, translocation, and soil-leaching, retaining activity in soil for a longer duration (Hamaker et al., 1963).
Biodegradation : Strain LW1, belonging to the family Comamonadaceae, utilizes 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, transforming it into products including 5-chloropicolinic acid (Katsivela et al., 1999).
Synthesis : The synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine has been achieved through various chemical reactions, confirming its structure through IR, MS, 1HNMR, and 13CNMR (Huo Ling-yan, 2011).
Toxicity Studies : Research on the toxicity and mutagenicity of similar compounds like 2,4-dichlorophenoxyacetic acid has rapidly advanced, providing insights into specific characteristics of toxicity and mutagenicity (Zuanazzi et al., 2020).
Latex Flow Stimulation : 4-Amino—3,5,6-trichloropicolinic acid, when applied to Hevea Brasiliensis, resulted in larger and more persistent yield responses than other compounds, suggesting its role in stimulating latex flow (Abraham et al., 1972).
Soil Analysis : A method for estimating 6-chloropicolinic acid in soil has been developed, important for understanding the environmental impact of related compounds (Redemann, 1967).
Electrocatalytic Dechlorination : Chloropicolinic acid mixtures, including 3,5,6-trichloropicolinic acid, have been dechlorinated into picolinic acid using an electrocatalytic hydrogenation system with palladium-modified metal cathodes (Hong-xing et al., 2016).
Degradation in Soil : The degradation rate of 6-chloropicolinic acid in soil is significantly influenced by soil temperature, organic matter, and pH (Meikle et al., 1977).
Safety and Hazards
The safety data sheet for 4-Chloropicolinic Acid Hydrochloride indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
4-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPWZVJHTRDNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropicolinic Acid Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)





![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)